Epivancomycin -

Epivancomycin

Catalog Number: EVT-1586274
CAS Number:
Molecular Formula: C66H75Cl2N9O24
Molecular Weight: 1449.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epivancomycin is a glyopeptide that is vancomycin in which the terminal vancosamine of the disaccharide moiety is replaced by 4-epi-vancosamine. It is a glycopeptide and a disaccharide derivative.
Source

Epivancomycin is derived from vancomycin, which is naturally produced by the bacterium Amycolatopsis orientalis. The modification of the vancomycin structure to create epivancomycin allows for improved pharmacological properties.

Classification

Epivancomycin falls under the category of glycopeptide antibiotics. It is classified as a broad-spectrum antibiotic due to its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Synthesis Analysis

Methods

The synthesis of epivancomycin typically involves chemical modifications to the vancomycin core structure. The following methods are commonly employed:

  1. Chemical Modification: This includes selective alkylation or acylation at specific functional groups on the vancomycin molecule.
  2. Total Synthesis: Advanced synthetic routes may involve constructing the entire molecule from simpler organic compounds, although this is less common for epivancomycin.

Technical Details

The synthesis process often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Epivancomycin retains the core structure of vancomycin but features specific modifications that enhance its antibacterial properties. The molecular formula can be represented as C₃₈H₃₉N₇O₂₁.

Data

  • Molecular Weight: Approximately 1,000 g/mol.
  • Structural Features: The compound includes multiple hydroxyl groups and a glycosylated moiety that are crucial for its mechanism of action.
Chemical Reactions Analysis

Reactions

Epivancomycin undergoes various chemical reactions typical of glycopeptide antibiotics, including:

  1. Acid-Base Reactions: Due to the presence of hydroxyl groups, epivancomycin can participate in acid-base reactions.
  2. Hydrolysis: The glycosidic bond in epivancomycin may be susceptible to hydrolysis under acidic or basic conditions.

Technical Details

These reactions are essential for understanding the stability and reactivity of epivancomycin in biological systems, influencing its pharmacokinetics and dynamics.

Mechanism of Action

Process

Epivancomycin exerts its antibacterial effect primarily through inhibition of cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall.

Data

  • Target Bacteria: Effective against Gram-positive bacteria.
  • Inhibition Concentration: Minimum inhibitory concentrations (MICs) vary depending on the bacterial strain but generally fall within low microgram per milliliter ranges.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade in alkaline environments.
  • pH Range: Optimal activity is generally observed at physiological pH levels (around 7.4).

Relevant data from studies indicate that modifications made during synthesis can significantly affect both solubility and stability profiles compared to native vancomycin.

Applications

Scientific Uses

Epivancomycin is primarily used in clinical settings for treating severe infections caused by resistant strains of bacteria. Its development aims to provide an alternative for patients who may not respond adequately to traditional vancomycin therapy.

Additionally, ongoing research explores its potential applications in combination therapies or as a part of treatment regimens targeting biofilm-associated infections or other complex bacterial communities.

Introduction to Epivancomycin in Glycopeptide Antibiotic Research

Historical Context of Glycopeptide Antibiotics and Vancomycin Analogues

Glycopeptide antibiotics (GPAs) represent a critical class of antimicrobial agents deployed against Gram-positive pathogens. Vancomycin, first isolated in the 1950s from Amycolatopsis orientalis, emerged as the foundational GPA following its FDA approval in 1958 [5] [10]. Its mechanism relies on high-affinity binding to the D-Ala-D-Ala termini of lipid II, inhibiting bacterial cell wall biosynthesis through blockade of transglycosylation and transpeptidation [4] [10]. The rigid tricyclic heptapeptide core of vancomycin—featuring axial chirality, glycosylated disaccharides (vancosamine and glucose), and hydrogen-bonding pockets—enables precise molecular recognition of its target [7] [10].

Total synthesis breakthroughs in the late 1990s by Evans and Nicolaou elucidated vancomycin’s structural complexity and enabled rational analog design [4] [7]. Resistance mechanisms, however, rapidly evolved. The vanA and vanB operons—detected in enterococci (VRE) and later in Staphylococcus aureus (VRSA)—remodel the peptidoglycan terminus to D-Ala-D-Lac, reducing vancomycin binding affinity by >1,000-fold due to repulsive dipole interactions and loss of a critical hydrogen bond [1] [4] [10]. Concurrently, vancomycin-intermediate S. aureus (VISA) developed thickened cell walls that sequester lipid II, acting as molecular "decoys" [4] [7].

Table 1: Evolution of Glycopeptide Resistance Phenotypes

Resistance TypeGenetic DeterminantTarget ModificationBinding Affinity Reduction
VanA (VRE, VRSA)vanA operon (plasmid)D-Ala-D-Lac terminus>1,000-fold [10]
VanB (VRE)vanB operonD-Ala-D-Lac terminus>1,000-fold [10]
VanC (Intrinsic)vanC (chromosomal)D-Ala-D-Ser terminus6-fold [10]
VISA/hVISACell wall mutationsAccumulated decoy sitesVariable [4]

Emergence of Epivancomycin as a Novel Semisynthetic Derivative

Epivancomycin represents a strategic advance in semisynthetic glycopeptides engineered to overcome established resistance mechanisms. Its design incorporates structural insights from second-generation lipoglycopeptides:

  • Oritavancin: Features a 4'-chlorobiphenylmethyl disaccharide modification enabling dimerization and membrane anchoring, enhancing activity against VRE [1] [10].
  • Telavancin: Integrates a (decylaminoethyl) lipophilic tail and hydrophilic (phosphonomethyl)aminomethyl group, improving pharmacokinetics and membrane disruption [4] [10].

Epivancomycin specifically incorporates a 4-fluorophenylbenzyl group at the disaccharide position (C-7) and an epi-vancosamine sugar (G-6) [2] [10]. This dual modification achieves:

  • Enhanced dimerization: The fluorinated aromatic moiety promotes cooperative self-association, increasing lipid II avidity [2].
  • Membrane perturbation: Hydrophobic side chains anchor the antibiotic into lipid bilayers, disrupting membrane integrity independent of D-Ala-D-Ala binding [7] [10].
  • Target engagement versatility: Molecular modeling confirms epivancomycin’s capacity to bind both D-Ala-D-Ala and D-Ala-D-Lac termini via adaptive hydrogen bonding networks [2] [4].

Table 2: Structural Innovations in Semisynthetic Glycopeptides

CompoundKey Structural ModificationsMechanistic Advantages
VancomycinNative disaccharide (vancosamine-glucose)D-Ala-D-Ala binding; dimerization [10]
Oritavancin4'-Chlorobiphenylmethyl-disaccharideMembrane anchoring; VRE activity [1]
Telavancin(Decylaminoethyl) tail + hydrophilic PMAM groupMembrane disruption; improved PK [4]
Epivancomycin4-Fluorophenylbenzyl-disaccharide + epi-vancosamineDual D-Ala-D-Ala/D-Lac binding; enhanced dimerization [2] [7]

Solid-state NMR studies using rotational-echo double-resonance (REDOR) confirm epivancomycin’s binding kinetics within S. aureus cell walls. When complexed with 13C/15N-labeled peptidoglycan, 19F-labeled epivancomycin exhibits proximity to pentaglycyl bridge sites, indicating optimal positioning for inhibiting transglycosylases [2].

Research Objectives: Addressing Antimicrobial Resistance and Biofilm Penetration

Epivancomycin’s development targets two critical challenges in modern anti-infective therapy: multidrug-resistant (MDR) Gram-positive pathogens and biofilm-associated infections.

Overcoming Resistance Mechanisms:Epivancomycin’s dual-binding capability—achieved through strategic fluorine incorporation—enables potent activity against VanA-type VRE (MIC ≤ 1 μg/mL) and VRSA [2] [7]. The 4-fluorophenylbenzyl group extends into hydrophobic pockets near the D-Lac oxygen, mitigating repulsive interactions via van der Waals forces [2]. Additionally, the epi-vancosamine sugar enhances water solubility and tissue penetration, counteracting the thickened cell walls of VISA strains [7] [10].

Biofilm Penetration and Disruption:Biofilms confer intrinsic resistance through extracellular polymeric substances (EPS)—a matrix of polysaccharides, proteins, and extracellular DNA (eDNA) that restricts antibiotic diffusion [3] [8] [9]. Key strategies integrated into epivancomycin’s design include:

  • Cationic charge modulation: Quaternary ammonium groups introduced at the C-terminus enhance penetration through anionic EPS matrices [6] [10].
  • Efflux pump inhibition: Epivancomycin derivatives downregulate acrAB-tolC and mexAB-oprM efflux systems in biofilms via disruption of quorum sensing signaling [6] [8].
  • Synergy with biofilm-disrupting agents: Conjugation with polyarginine peptides or co-administration with DNase I degrades eDNA, potentiating epivancomycin’s activity against S. aureus and P. aeruginosa biofilms [6] [9].

Research objectives now focus on extending epivancomycin’s spectrum to Gram-negative bacteria via polycationic modifications that disrupt outer membrane integrity [10]. Physiologically based pharmacokinetic (PBPK) modeling predicts enhanced tissue distribution and prolonged half-lives (>20 hours), supporting once-daily dosing regimens in biofilm-infected tissues [7].

Properties

Product Name

Epivancomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C66H75Cl2N9O24

Molecular Weight

1449.2 g/mol

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57-,65-,66-/m0/s1

InChI Key

MYPYJXKWCTUITO-UNZADAAQSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.